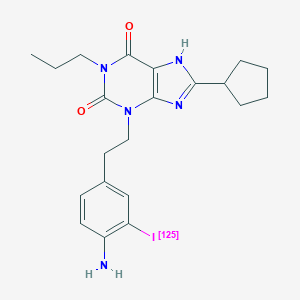

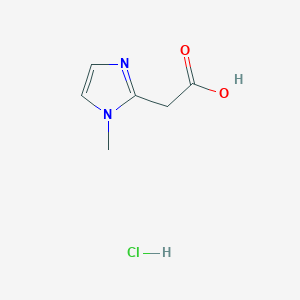

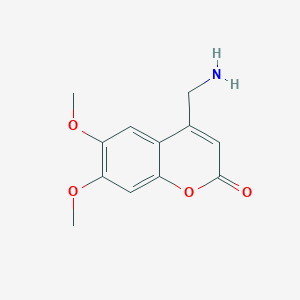

4-(Aminomethyl)-6,7-dimethoxycoumarin

Übersicht

Beschreibung

4-(Aminomethyl)-6,7-dimethoxycoumarin, also known as AMC, is a synthetic coumarin derivative that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. AMC is a fluorescent molecule that emits blue light when excited by UV radiation, making it a valuable tool in various biological and biochemical assays.

Wissenschaftliche Forschungsanwendungen

Fluorescence Derivatization Reagent for Carboxylic Acids : It's used as a precolumn fluorescence derivatization reagent for carboxylic acids, facilitating simple and rapid HPLC assays with reasonable sensitivity and reparability. This application is valuable in biochemical analyses, particularly in the assay of fatty acids in human serum (Sasamot et al., 1996).

Probe for Hydration Dynamics in Biological Systems : 6,7-dimethoxy-coumarin derivatives like acetyloxymethyl-6,7-dimethoxycoumarin are used as fluorescence reporters for studying hydration dynamics in biologically relevant systems. Their sensitivity to micro-environment changes makes them useful in protein studies and as substrates for hydrolase enzymes (Ghose et al., 2018).

Fluorescent Label for Chromatographic Detection : 4-bromomethyl-6,7-dimethoxycoumarin, a related compound, serves as a fluorescent label for carboxylic acids in chromatography. This property enhances the detection sensitivity and allows for gradient elution chromatography (Farinotti et al., 1983).

Labeling of Myosin ATPase : It's used in the labeling of myosin subfragment-1 (S-1) ATPase in research related to muscle proteins. This application helps in studying the structural aspects of these proteins (Hiratsuka, 1987).

Study of Pharmacokinetics in Hepatic Injury : 6,7-dimethoxycoumarin's pharmacokinetics are studied in rat models of hepatic injury. This research is crucial for understanding how liver diseases can affect drug metabolism and distribution (Lv et al., 2012).

Phytoalexin in Citrus : It acts as a phytoalexin in citrus, conferring resistance against diseases like Phytophthora gummosis. This highlights its potential in agricultural and botanical research (Afek et al., 1986).

Antioxidant and Antiprotozoal Activity : Some studies focus on synthesizing novel derivatives and evaluating their antioxidant and antiprotozoal activities, which can be crucial in drug discovery (Tyagi et al., 2005; Pierson et al., 2010)(https://consensus.app/papers/synthesis-antiprotozoal-activity-4arylcoumarins-pierson/86917fad6bb95bcc8734c54f41fb5116/?utm_source=chatgpt).

Eigenschaften

IUPAC Name |

4-(aminomethyl)-6,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXVGQYUBHDGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-6,7-dimethoxycoumarin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.